

Dinocap: A Technical Guide to its Historical Development and Registration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinocap*

Cat. No.: *B1148560*

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This technical guide provides an in-depth overview of the historical development, registration, and core technical aspects of **dinocap**, a fungicide and acaricide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, toxicological profile, and the methodologies used in its assessment.

Historical Development

Dinocap was first introduced in the mid-1950s by Rohm and Haas Co.[1]. It was initially registered for use in the late 1950s as a contact fungicide to control powdery mildew on various crops and as an acaricide for mite control[2].

Dinocap is not a single compound but a mixture of isomers. The technical product consists of a mixture of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, with the "octyl" group being a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups[3]. The ratio of the 2,4-DNOPC to 2,6-DNOPC isomers is approximately 2.6:1[3]. The fungicidal activity is primarily attributed to the 2,6-dinitro-4-octylphenyl crotonate isomers, while the 2,4-dinitro-6-octylphenyl crotonate isomers are more effective as acaricides[4].

The commercial production of **dinocap** involves a multi-step process that begins with the nitration of 2-(1-methylheptyl)phenol to introduce nitro groups, followed by esterification with crotonic acid or its derivatives[5].

Registration History

The registration of **dinocap** has seen significant changes over the decades, reflecting evolving regulatory standards and scientific understanding of its toxicological and environmental effects.

United States: In the United States, **dinocap** was registered for use on a variety of agricultural and ornamental crops[1]. However, due to toxicological concerns, particularly regarding developmental toxicity, the U.S. Environmental Protection Agency (EPA) initiated a special review of **dinocap**. This ultimately led to the voluntary cancellation of all U.S. product registrations by Dow AgroSciences, LLC, which had acquired the registration[6][7]. Despite the cancellation for domestic use, the EPA has retained tolerances for **dinocap** residues on imported apples and grapes[6].

European Union: In the European Union, **dinocap** is not approved for use[5]. However, a single, less toxic isomer, meptyl**dinocap** (2,4-dinitro-6-(1-methylheptyl)phenyl crotonate), was introduced in 2007 and is approved for use in several EU member states[8][9]. The residue definition for **dinocap** and meptyl**dinocap** are distinct, and the MRLs for meptyl**dinocap** are applied only when no other **dinocap** isomers are detected[8].

Physicochemical Properties

The physicochemical properties of **dinocap** are crucial for understanding its environmental fate and behavior. As a mixture of isomers, the properties can vary slightly.

Property	Value	Reference
Appearance	Dark, reddish-brown liquid	[2]
Molecular Formula	C18H24N2O6	[10]
Molecular Weight	364.4 g/mol	[10]
Water Solubility	<0.1 mg/L (practically insoluble)	[2]
Vapor Pressure	5.3×10^{-6} Pa at 20°C	[11]
Octanol-Water Partition Coefficient (log Kow)	6.45 - 6.55 for the dinitro isomers	[3]
Soil Half-life (field)	4 to 6 days	[2]

Toxicological Profile

The toxicological profile of **dinocap** has been extensively studied, leading to its regulatory actions. The data reveals moderate acute toxicity and significant concerns regarding chronic and developmental effects.

Acute Toxicity

Study	Species	Route	Value	Reference
LD50	Rat	Oral	980 mg/kg	[2]
LD50	Mouse	Oral	53 mg/kg	[2]
LD50	Rabbit	Oral	2000 mg/kg (male)	[2]
LD50	Dog	Oral	100 mg/kg	[2]
LD50	Rabbit	Dermal	9400 mg/kg	[2]
LC50 (4-hour)	Rat	Inhalation	0.36 mg/L	[2]

Chronic and Developmental Toxicity

Chronic exposure to **dinocap** has been shown to cause various adverse effects in animal studies. Rat growth and survival were reduced at dietary levels of 125 mg/kg/day[2]. In dogs, a dietary dose of 25 mg/kg/day led to decreased appetite, significant weight loss, and mortality within six weeks[2].

The most significant toxicological concern for **dinocap** is its teratogenic potential[12]. Numerous animal studies have demonstrated developmental toxicity, including abnormalities of the neural tube, spine, and skull in the offspring of rabbits at doses as low as 3 mg/kg/day[2]. In mice, malformations were observed at 20 mg/kg/day and higher[2]. **Dinocap** is not considered to be carcinogenic[2].

Study	Species	NOAEL	LOAEL	Effects	Reference
Chronic Toxicity	Rat	6.4 mg/kg/day	-	Decreased fat deposition, increased cataracts (associated with increased longevity)	
Chronic Toxicity	Dog	1.5 mg/kg/day	-	-	[12]
Developmental Toxicity	Rabbit	0.5 mg/kg/day	3 mg/kg/day	Neural tube and skull defects	
Developmental Toxicity	Mouse	4 mg/kg/day	10 mg/kg/day	Cleft palate, open eyelids	[6]

Ecotoxicological Profile

Dinocap poses a high risk to aquatic organisms but is less toxic to birds and non-toxic to bees.

Organism	Test	Value	Reference
Rainbow Trout	96-hour LC50	15 µg/L	[2]
Bluegill Sunfish	96-hour LC50	20 µg/L	[2]
Daphnia magna	48-hour EC50	-	-
Bobwhite Quail	Dietary LC50	790 ppm	[2]
Honeybee	Acute contact LD50	Non-toxic	[2]

Experimental Protocols

Residue Analysis in Crops

A common method for the analysis of **dinocap** residues in agricultural commodities is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

- **Extraction:** A homogenized sample (e.g., 10-15 g) is extracted with an organic solvent, typically acetonitrile.
- **Salting-out:** A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the supernatant is cleaned up using a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).
- **Analysis:** The final extract is analyzed by LC-MS/MS. Due to the instability of the **dinocap** esters, the analysis often involves the hydrolysis of the esters to their corresponding phenols, which are then quantified.

Developmental Toxicity Study

The developmental toxicity of **dinocap** has been assessed in various animal models, typically following OECD or EPA guidelines.

Methodology (Example in Rabbits):

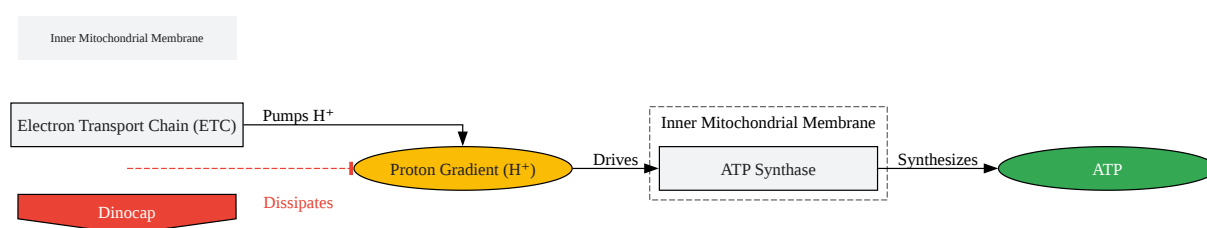
- **Animal Model:** Pregnant New Zealand White rabbits are used.
- **Dosing:** **Dinocap**, suspended in a vehicle like corn oil, is administered orally (by gavage) to different groups of pregnant does during the period of major organogenesis (e.g., gestation days 6 through 18). A control group receives the vehicle only.
- **Observations:** Maternal body weight, food consumption, and clinical signs of toxicity are recorded daily.

- **Terminal Examination:** On a specific gestation day (e.g., day 29), the does are euthanized. The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
- **Fetal Examination:** Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Signaling Pathways and Experimental Workflows

Mode of Action: Uncoupling of Oxidative Phosphorylation

Dinocap acts as an uncoupler of oxidative phosphorylation in the mitochondria of fungal cells and mites[5]. This disrupts the production of ATP, the primary energy currency of the cell.

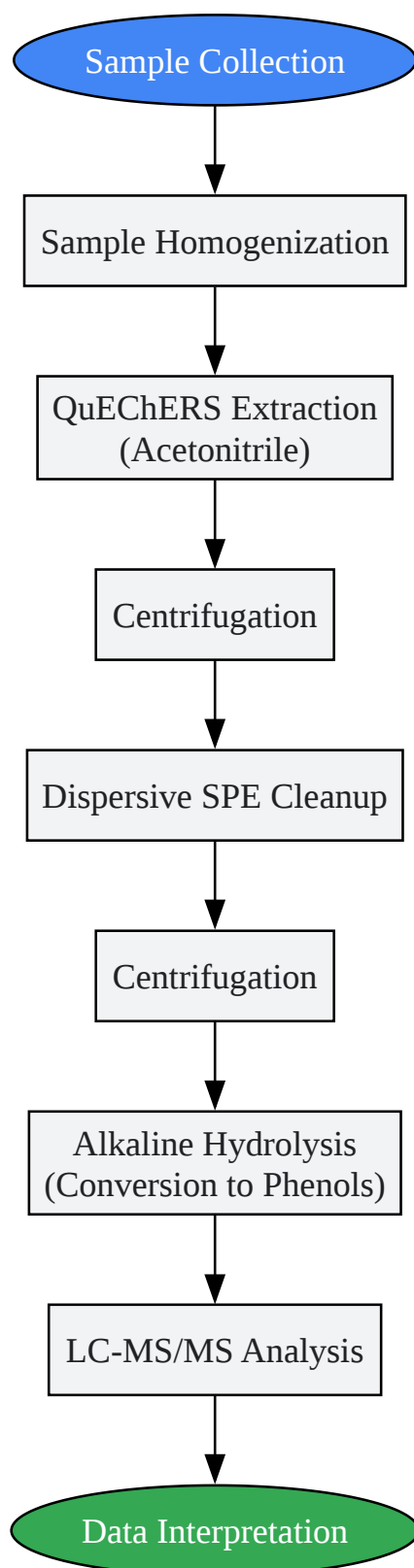


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Caption: **Dinocap**'s mode of action as an uncoupler of oxidative phosphorylation.

Experimental Workflow: Dinocap Residue Analysis

The following diagram illustrates a typical workflow for the analysis of **dinocap** residues in agricultural samples.



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Caption: A generalized workflow for **dinocap** residue analysis using QuEChERS and LC-MS/MS.

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- To cite this document: BenchChem. [Dinocap: A Technical Guide to its Historical Development and Registration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148560#historical-development-and-registration-of-dinocap>]

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